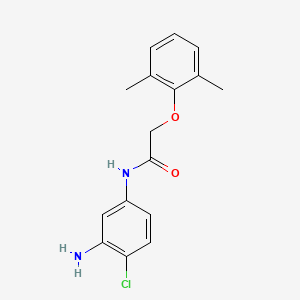

N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide

Description

N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2-(2,6-dimethylphenoxy)acetamide backbone substituted with a 3-amino-4-chlorophenyl group. This structure imparts unique electronic and steric properties, making it a candidate for pharmacological and agrochemical applications.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-4-3-5-11(2)16(10)21-9-15(20)19-12-6-7-13(17)14(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRPIIKASVTUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2,6-Dimethylphenoxy)acetyl Intermediate

- Starting Material: 2,6-dimethylphenol

- Reagents: Ethyl bromoacetate or 2-bromoacetyl derivatives

- Conditions: Reflux in ethanol or another suitable solvent with a base such as potassium carbonate or potassium hydroxide to promote nucleophilic substitution of the phenol on the bromoacetate.

$$

\text{2,6-dimethylphenol} + \text{ethyl bromoacetate} \xrightarrow[\text{Reflux}]{\text{KOH or K}2\text{CO}3} \text{ethyl 2-(2,6-dimethylphenoxy)acetate}

$$

- The ester can then be converted to the corresponding acid or acid chloride for further reaction.

Conversion to Acyl Chloride or Activated Ester

- The ester intermediate is often hydrolyzed to the acid by refluxing with aqueous base (NaOH), followed by acidification.

- The acid is then converted to the acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

Coupling with 3-Amino-4-chlorophenyl Derivative

- Starting Material: 3-amino-4-chlorophenylamine or its salt form

- Reagents: Acyl chloride of 2-(2,6-dimethylphenoxy)acetic acid

- Conditions: The amine is reacted with the acyl chloride in an inert solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine or diisopropylethylamine to neutralize HCl formed.

$$

\text{3-amino-4-chlorophenylamine} + \text{2-(2,6-dimethylphenoxy)acetyl chloride} \to \text{this compound}

$$

- The reaction mixture is stirred at low temperature (0–5 °C) initially to control reaction rate and then allowed to warm to room temperature.

- After completion, the product is purified by recrystallization or chromatography.

Purification Techniques

- Recrystallization: Suitable solvents include ethanol, methanol, or ethyl acetate.

- Chromatography: Silica gel column chromatography using solvent gradients such as ethyl acetate/hexane.

- Purity is confirmed by Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, MS).

Representative Data Table of Synthesis Parameters

| Step | Reactants/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of 2,6-dimethylphenol | Ethyl bromoacetate, KOH, ethanol, reflux 6 h | 80-86 | Monitored by TLC, isolated as ester |

| Hydrolysis to acid | NaOH aqueous reflux, acidification | 75-80 | Acid isolated by filtration |

| Conversion to acyl chloride | SOCl2, reflux, anhydrous conditions | 85-90 | Used immediately in next step |

| Amide formation | 3-amino-4-chlorophenylamine, acyl chloride, base, DCM, 0-25 °C | 70-85 | Purified by recrystallization |

Research Findings and Optimization Notes

- The reaction yields depend heavily on the purity of starting materials and control of moisture during acyl chloride formation.

- Use of anhydrous solvents and inert atmosphere improves yields.

- Base choice in amide coupling affects reaction rate and side product formation; diisopropylethylamine is preferred for its steric hindrance and non-nucleophilicity.

- Temperature control during acylation minimizes formation of side products.

- Purification by recrystallization from ethanol yields high purity product suitable for biological testing.

Spectroscopic Characterization (Brief)

- NMR (1H and 13C): Characteristic signals for aromatic protons of chlorophenyl and dimethylphenoxy groups; amide NH proton typically appears downfield (~9-10 ppm).

- IR Spectroscopy: Amide C=O stretch around 1650 cm⁻¹; N-H stretch near 3300 cm⁻¹; aromatic C-H stretches.

- Mass Spectrometry: Molecular ion peak at m/z 304.77 consistent with molecular weight.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the phenyl rings.

Reduction: Reduction reactions may target the nitro group if present, converting it to an amino group.

Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia (NH3), thiols (RSH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide (CAS 953897-23-9)

Structural Differences :

- The amino group is at the para position (4-amino) instead of meta (3-amino).

- A methyl group is present at the ortho position (2-methyl) on the phenyl ring, replacing the 4-chloro substituent.

Functional Implications :

2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide

Structural Differences :

- A diethylamino group replaces the 3-amino-4-chlorophenyl moiety.

- Lacks the phenoxy group; instead, the acetamide is directly attached to the 2,6-dimethylphenyl ring.

Functional Implications :

N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)

Structural Differences :

- Contains a methoxy group and an oxazolidinyl ring instead of the 3-amino-4-chlorophenyl group.

Functional Implications :

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

Structural Differences :

- Features a dichlorophenyl group (2,6-dichloro) instead of the 2,6-dimethylphenoxy moiety.

- The 4-chlorophenyl group lacks the amino substituent.

Functional Implications :

- The absence of an amino group eliminates hydrogen-bonding capability, which may reduce specificity in biological systems .

2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Structural Differences :

- A sulfamoyl group replaces the 3-amino-4-chlorophenyl substituent.

Functional Implications :

- The sulfamoyl group is strongly electron-withdrawing, which may reduce metabolic stability compared to the amino-chloro combination.

- Sulfonamide functionalities are known to enhance antibacterial activity, suggesting divergent applications compared to the target compound .

Pharmacological and Physicochemical Comparisons

Key Data Table

*Calculated using fragment-based methods.

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide is an organic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis, and relevant studies.

- Molecular Formula : C₁₆H₁₇ClN₂O₂

- Molecular Weight : 304.78 g/mol

- CAS Number : 1020058-30-3

- MDL Number : MFCD09997316

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes and receptors, influencing key signaling pathways related to:

- Inflammation : Potential anti-inflammatory effects have been noted, possibly through the inhibition of pro-inflammatory cytokines.

- Pain Management : The compound's analgesic properties may stem from its ability to interfere with pain signaling pathways.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

- Antimicrobial Properties : Investigations suggest that the compound may possess antimicrobial effects, making it a candidate for further research in infectious disease treatment.

- Anticancer Activity : Preliminary studies indicate that it may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects against oxidative stress-induced neuroinflammation, which could be relevant for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Synthesis and Production

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Starting Materials : The synthesis begins with 3-amino-4-chlorophenol and 2,6-dimethylphenol.

- Formation of Intermediate : These phenols are reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form chloroacetamides.

- Coupling Reaction : The intermediates are then coupled using catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Comparison with Similar Compounds

The structural uniqueness of this compound can be compared with other acetamides:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₆H₁₇ClN₂O₂ | Contains amino and chloro groups; potential for diverse biological activity. |

| N-(4-Chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide | C₁₆H₁₆ClN₂O₂ | Lacks amino group; may exhibit different properties. |

Q & A

Q. What are the standard synthetic routes for N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamide, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution , reduction , and condensation . For example:

- Substitution : React 3-chloro-4-fluoronitrobenzene with 2,6-dimethylphenol under alkaline conditions to introduce the phenoxy group .

- Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines .

- Condensation : Employ condensing agents (e.g., DCC or EDC) to couple intermediates with acetamide derivatives .

Optimization : Adjust reaction temperature (e.g., 273 K for controlled condensation), solvent polarity (dichloromethane for solubility), and stoichiometry to minimize side products. Crystallization via slow evaporation (e.g., in toluene) improves purity .

Q. How is the structural conformation of this compound characterized using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals bond lengths, dihedral angles, and hydrogen-bonding networks. For instance:

- The acetamide group forms dihedral angles of ~10.8° with the chloro-substituted benzene ring and ~85° with phenyl rings, indicating steric hindrance .

- Intermolecular N–H···O hydrogen bonds stabilize crystal packing, forming 1D chains along the c-axis .

Validate results using refinement software (e.g., SHELXL) and compare with computational models (e.g., density functional theory) .

Q. What spectroscopic methods are essential for confirming the compound’s purity and functional groups?

- Methodological Answer :

- FTIR : Identify amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- NMR : Use NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and acetamide methyl groups (δ 2.1 ppm). NMR confirms carbonyl carbons (~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reaction pathways and optimize synthesis conditions?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map energy profiles for substitution and condensation steps. Identify transition states and intermediates .

- Condition Optimization : Apply machine learning (ML) to analyze experimental variables (e.g., solvent, catalyst) from historical data. For example, ML models trained on reaction yields from similar acetamide syntheses can predict optimal temperatures or reagent ratios .

- Validation : Cross-check computational predictions with small-scale lab experiments (e.g., 0.1 mmol trials) to refine models .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data across studies?

- Methodological Answer :

- Cross-Technique Validation : Combine XRD with solid-state NMR to confirm hydrogen-bonding patterns. For example, discrepancies in dihedral angles between XRD and DFT models may arise from crystal packing effects, requiring vibrational spectroscopy (e.g., Raman) for resolution .

- Error Analysis : Quantify uncertainties in refinement parameters (e.g., R-factors in XRD) and compare with alternative computational methods (e.g., molecular dynamics simulations) .

Q. How can the ligand properties of this acetamide derivative be exploited in coordination chemistry?

- Methodological Answer :

- Metal Binding Studies : Synthesize metal complexes (e.g., with Cu²⁺ or Zn²⁺) and characterize using:

- UV-Vis Spectroscopy : Monitor d-d transitions to infer coordination geometry.

- XRD : Resolve metal-ligand bond lengths and coordination spheres .

- Comparative Analysis : Benchmark against known amide ligands (e.g., benzylpenicillin derivatives) to assess binding efficacy .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Steric Maps : Generate 3D steric maps (e.g., using SambVca) to quantify hindrance from 2,6-dimethylphenoxy groups. High steric bulk may reduce accessibility to nucleophiles .

- Hammett Analysis : Correlate substituent σ values (e.g., -Cl vs. -OCH₃) with reaction rates in model nucleophilic substitutions (e.g., SNAr). Use kinetic studies (e.g., UV-Vis monitoring) to derive linear free-energy relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.